molecular formula C19H22N2O3 B5868454 N-[3-(butyrylamino)phenyl]-4-ethoxybenzamide

N-[3-(butyrylamino)phenyl]-4-ethoxybenzamide

Cat. No. B5868454
M. Wt: 326.4 g/mol
InChI Key: LRXYTGBNPCUAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(butyrylamino)phenyl]-4-ethoxybenzamide, commonly known as BAY 11-7082, is a synthetic compound used in scientific research. It is a potent inhibitor of nuclear factor-kappa B (NF-κB) activation, which is a transcription factor that plays a crucial role in regulating the immune response, inflammation, and cell survival.

Mechanism of Action

BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and its subsequent activation. BAY 11-7082 has also been shown to inhibit the activity of other signaling pathways, including MAPK and AKT, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have various biochemical and physiological effects, including the suppression of inflammation, angiogenesis, and tumor growth. It has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy and radiation therapy. In addition, BAY 11-7082 has been shown to have neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BAY 11-7082 in lab experiments is its high potency and specificity for NF-κB inhibition. It is also relatively stable and can be easily synthesized and purified. However, one of the limitations of using BAY 11-7082 is its potential off-target effects, which can lead to non-specific inhibition of other signaling pathways. In addition, the optimal concentration and duration of treatment with BAY 11-7082 may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the use of BAY 11-7082 in scientific research. One potential application is in the development of new therapies for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. BAY 11-7082 may also be used in combination with other drugs to enhance their efficacy in cancer treatment. Furthermore, the neuroprotective effects of BAY 11-7082 may have implications for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further research is needed to identify the optimal conditions for using BAY 11-7082 in different experimental systems and to elucidate its potential off-target effects.

Synthesis Methods

BAY 11-7082 can be synthesized by the reaction of 4-ethoxybenzoic acid with 3-aminobenzoylbutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography.

Scientific Research Applications

BAY 11-7082 has been extensively used in scientific research to study the role of NF-κB in various biological processes. It has been shown to inhibit the activation of NF-κB in different cell types, including cancer cells, immune cells, and endothelial cells. This inhibition leads to the suppression of pro-inflammatory cytokines, chemokines, and adhesion molecules, which are involved in the pathogenesis of various diseases.

properties

IUPAC Name

N-[3-(butanoylamino)phenyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-3-6-18(22)20-15-7-5-8-16(13-15)21-19(23)14-9-11-17(12-10-14)24-4-2/h5,7-13H,3-4,6H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXYTGBNPCUAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(butyrylamino)phenyl]-4-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.